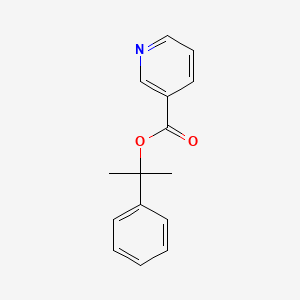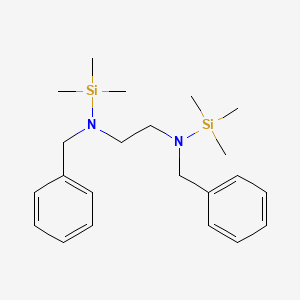
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two benzyl groups and two trimethylsilyl groups attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride and trimethylsilyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and are conducted under an inert atmosphere to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or trimethylsilyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding amine oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dibenzylethylenediamine: Similar structure but lacks the trimethylsilyl groups.
N,N’-Bis(trimethylsilyl)ethylenediamine: Similar structure but lacks the benzyl groups.
N,N,N’,N’-Tetramethylethylenediamine: Different substituents but similar diamine backbone.
Uniqueness
N~1~,N~2~-Dibenzyl-N~1~,N~2~-bis(trimethylsilyl)ethane-1,2-diamine is unique due to the presence of both benzyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
113522-44-4 |
|---|---|
Fórmula molecular |
C22H36N2Si2 |
Peso molecular |
384.7 g/mol |
Nombre IUPAC |
N,N'-dibenzyl-N,N'-bis(trimethylsilyl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H36N2Si2/c1-25(2,3)23(19-21-13-9-7-10-14-21)17-18-24(26(4,5)6)20-22-15-11-8-12-16-22/h7-16H,17-20H2,1-6H3 |
Clave InChI |
DNJZDCFSDYYWEY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(CCN(CC1=CC=CC=C1)[Si](C)(C)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)


![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)

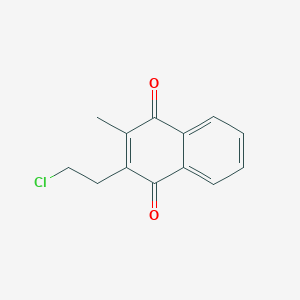

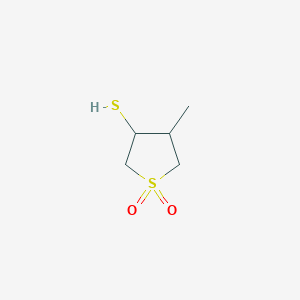
![Trimethyl[2-({2-[(trimethylstannyl)methyl]phenyl}methyl)phenyl]stannane](/img/structure/B14290714.png)
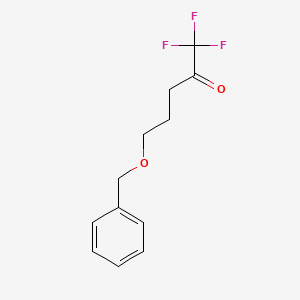
![1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B14290722.png)
![1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane](/img/structure/B14290726.png)
